molecular formula C12H22F2N2O2 B2944452 Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate CAS No. 2305253-56-7

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate

Cat. No.: B2944452
CAS No.: 2305253-56-7
M. Wt: 264.317
InChI Key: ITRIBVSQLQJTDR-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate is a chemical compound with the molecular formula C11H20F2N2O2 It is a member of the diazonane family, characterized by the presence of a diazonane ring substituted with tert-butyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate typically involves the reaction of tert-butyl 3,3-difluoro-1,5-diazocane-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The industrial production process may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups are replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted diazonane derivatives.

Scientific Research Applications

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups and diazonane ring play a crucial role in its binding affinity and specificity. The compound may modulate the activity of target proteins by altering their conformation or inhibiting their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,3-difluoro-1,5-diazocane-1-carboxylate
  • Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate
  • Tert-butyl ®-5-amino-3,3-difluoropiperidine-1-carboxylate

Uniqueness

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and difluoro groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-7-5-4-6-15-8-12(13,14)9-16/h15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRIBVSQLQJTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCNCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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